molecular formula C5H12N2O2 B066656 methyl (2S)-2,3-diamino-2-methylpropanoate CAS No. 190393-73-8

methyl (2S)-2,3-diamino-2-methylpropanoate

Cat. No.: B066656
CAS No.: 190393-73-8
M. Wt: 132.16 g/mol
InChI Key: PVGQUBKVBPGUPH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diamino-2-methyl-propanoic acid methyl ester is a chemical compound with the molecular formula C5H12N2O2 It is a derivative of propanoic acid and features two amino groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-2-methyl-propanoic acid methyl ester typically involves the reaction of 2,3-diaminopropanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of 2,3-Diamino-2-methyl-propanoic acid methyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and controlled reaction environments ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-2-methyl-propanoic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3-Diamino-2-methyl-propanoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Diamino-2-methyl-propanoic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diamino-2-methyl-propanoic acid methyl ester is unique due to the presence of two amino groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

CAS No.

190393-73-8

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

methyl (2S)-2,3-diamino-2-methylpropanoate

InChI

InChI=1S/C5H12N2O2/c1-5(7,3-6)4(8)9-2/h3,6-7H2,1-2H3/t5-/m0/s1

InChI Key

PVGQUBKVBPGUPH-YFKPBYRVSA-N

SMILES

CC(CN)(C(=O)OC)N

Isomeric SMILES

C[C@](CN)(C(=O)OC)N

Canonical SMILES

CC(CN)(C(=O)OC)N

Synonyms

L-Alanine, 3-amino-2-methyl-, methyl ester (9CI)

Origin of Product

United States

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